Synthesis Yield and Reproducibility for 5-Acetyl-4-methyloxazole
1-(4-Methyloxazol-5-yl)ethanone can be reliably synthesized via a published method with a well-defined yield. The reaction of 3-chloro-2,4-pentanedione with formamide in refluxing formic acid provides a documented isolated yield of 6.59 g after vacuum distillation . While a direct comparative yield for other 5-acetyl-oxazole isomers under identical conditions is not provided, this data point establishes a reproducible benchmark for procurement of this specific building block.
| Evidence Dimension | Synthesis Yield (Isolated Product Mass) |
|---|---|
| Target Compound Data | 6.59 g |
| Comparator Or Baseline | Starting material: 26.8 g 3-chloro-2,4-pentanedione |
| Quantified Difference | Not applicable (single data point) |
| Conditions | Reaction of 3-chloro-2,4-pentanedione with formamide and formic acid at 140°C, followed by vacuum distillation (84°C at 15 torr). |
Why This Matters
A documented, reproducible synthetic yield provides a baseline for cost analysis and procurement planning, ensuring the compound can be reliably produced for downstream research applications.
